![molecular formula C19H19Cl2FN4O B2534715 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine CAS No. 1229236-85-4](/img/structure/B2534715.png)

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine

Descripción general

Descripción

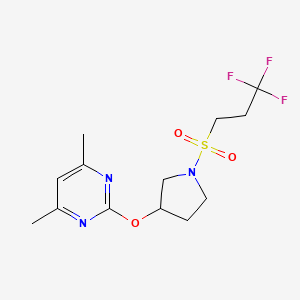

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine (CAS# 1229236-85-4) is a research chemical with a molecular weight of 409.28 g/mol and the empirical formula C19H19Cl2FN4O . It is a morpholine derivative containing a complex heterocyclic structure.

Synthesis Analysis

- Introduction of the Chloro and Fluoro Substituents : The chloro and fluoro substituents are introduced using appropriate chlorination and fluorination reactions. For example, 4-chloro-3-fluorobenzyl alcohol can serve as a precursor for these substituents .

Molecular Structure Analysis

The molecular structure of 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine consists of a fused imidazo[1,2-b]pyridazin-8-yl ring system, a chloro-substituted benzyl group, and a morpholine ring. The chloro and fluoro substituents enhance its reactivity and pharmacological properties .

Aplicaciones Científicas De Investigación

G Protein-Coupled Receptor Modulation

- GPR39 Agonists: Sato et al. (2016) identified kinase inhibitors, including a compound structurally similar to the one , as novel GPR39 agonists. Their study revealed an unexpected role of zinc as an allosteric potentiator of small-molecule-induced activation of GPR39, which could expand potential kinase off-targets to include understudied G protein-coupled receptors (Sato, Huang, Kroeze, & Roth, 2016).

Antimicrobial and Antioxidant Activities

- Benzimidazole Derivatives: Menteşe et al. (2015) synthesized a series of benzimidazole derivatives containing morpholine rings, which demonstrated α-glucosidase inhibitory, antimicrobial, and antioxidant activities. These findings suggest potential applications in managing diabetes and bacterial infections (Menteşe, Ülker, & Kahveci, 2015).

Antifungal Properties

- Benzimidazolylcyanoketone Oxime Ethers: Qu et al. (2015) investigated a series of benzimidazol-2-ylcyanoketone oxime ethers containing morpholine moiety, which displayed higher antifungal activity compared to carbendazim. This suggests potential applications in agricultural and pharmaceutical antifungal products (Qu, Li, Xing, & Jiang, 2015).

Gastrokinetic Agents

- Gastrokinetic Activity: Kato et al. (1992) synthesized compounds structurally related to 4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine that showed potent in vivo gastric emptying activity. These compounds could be valuable for developing new gastrokinetic agents (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992).

Imaging Agents in Parkinson's Disease

- PET Imaging Agent: Wang et al. (2017) synthesized a compound for potential use as a PET imaging agent for Parkinson's disease, demonstrating the versatility of morpholine derivatives in diagnostic applications (Wang, Gao, Xu, & Zheng, 2017).

Propiedades

IUPAC Name |

4-[[6-chloro-3-[(4-chloro-2-fluorophenyl)methyl]-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19Cl2FN4O/c1-12-17(8-13-2-3-15(20)10-16(13)22)26-19(23-12)14(9-18(21)24-26)11-25-4-6-27-7-5-25/h2-3,9-10H,4-8,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HINYAGKLTKBNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(=N1)C(=CC(=N2)Cl)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19Cl2FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[6-Chloro-3-(4-chloro-2-fluorobenzyl)-2-methylimidazo[1,2-b]pyridazin-8-yl]methyl]morpholine | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (2E)-3-(dimethylamino)-2-[(4-methoxyphenyl)sulfonyl]acrylate](/img/structure/B2534632.png)

![5-((2-(azepan-1-yl)-2-oxoethyl)thio)-1,3-dimethyl-7-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2534641.png)

![8-(2,4-Dimethylphenyl)-1-methyl-3-propyl-1,3,5-trihydroimidazolidino[1,2-h]pur ine-2,4-dione](/img/structure/B2534647.png)

![2-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]propanoic acid](/img/structure/B2534653.png)